2-Piperidinone, 3-(2-propyn-1-YL)-

Catalog No.
S1972440
CAS No.
907561-36-8
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinone, 3-(2-propyn-1-YL)-

CAS Number

907561-36-8

Product Name

2-Piperidinone, 3-(2-propyn-1-YL)-

IUPAC Name

3-prop-2-ynylpiperidin-2-one

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h1,7H,3-6H2,(H,9,10)

InChI Key

LILWOSILWLQHHG-UHFFFAOYSA-N

SMILES

C#CCC1CCCNC1=O

Canonical SMILES

C#CCC1CCCNC1=O
2-Piperidinone, 3-(2-propyn-1-YL)- is a chemical compound belonging to the family of piperidinone derivatives. It is also known as 3-(2-propynyl)piperidin-2-one and has the molecular formula C10H13NO. The compound is soluble in polar organic solvents and insoluble in water. It is commonly used in scientific research and has a wide range of applications in various fields of industry.
2.
The compound is a light yellow or amber liquid with a strong odor. Its melting point is at 34-36°C, and its boiling point is at 156-157°C. 2-Piperidinone, 3-(2-propyn-1-YL)- is highly reactive and unstable under certain conditions, such as in the presence of strong acids or alkalis. It can undergo various chemical reactions, including acylation, alkylation, and reduction.
3.
The synthesis of 2-Piperidinone, 3-(2-propyn-1-YL)- involves the reaction of 3-(2-chloroethyl)piperidine with calcium oxide and copper powder in the presence of methyl tert-butyl ether. The product is then purified by column chromatography. The characterization of the compound is often conducted using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
4. Analytical Methods
for detecting and quantifying 2-Piperidinone, 3-(2-propyn-1-YL)- in samples can include HPLC, GC, and TLC. These methods are essential in assessing the purity and concentration of the compound.
5. Biological Properties
Studies have shown that 2-Piperidinone, 3-(2-propyn-1-YL)- can produce various biological effects. It has been found to exhibit neuroprotective properties and enhance the formation of dendritic spines in neurons. Additionally, the compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
6.
The compound has been shown to have low toxicity levels in various scientific experiments. However, caution should be exercised when handling 2-Piperidinone, 3-(2-propyn-1-YL)- due to its highly reactive nature and potential for chemical reactions.
7.
2-Piperidinone, 3-(2-propyn-1-YL)- has a wide range of applications in scientific experiments. It can be used as a starting material for the synthesis of other compounds and as a reagent in various chemical reactions. Additionally, it can be used in the study of various biological processes, such as the formation of dendritic spines in neurons.
8.
Research on 2-Piperidinone, 3-(2-propyn-1-YL)- is ongoing, with new studies exploring its potential applications in various fields of research and industry. Recent studies have focused on its potential use as a neuroprotective agent and in the synthesis of new compounds with enhanced biological properties.
9.
The use of 2-Piperidinone, 3-(2-propyn-1-YL)- has the potential to have wide-ranging implications in various fields of research and industry. It can be used in the development of new drugs and in the synthesis of new compounds with enhanced biological properties. Additionally, its use in the study of neurological processes could have implications for the treatment of various neurological diseases.
10. Limitations and Future Directions
The use of 2-Piperidinone, 3-(2-propyn-1-YL)- has limitations, including its highly reactive nature and potential for chemical reactions. Future research should focus on developing safer and more efficient methods for handling and synthesizing the compound. Additionally, the potential applications of 2-Piperidinone, 3-(2-propyn-1-YL)- in various fields of research and industry should be explored further, including its potential use in the treatment of various diseases and disorders.
- Developing more efficient methods for synthesizing 2-Piperidinone, 3-(2-propyn-1-YL)-
- Examining the potential use of the compound in treating various neurological diseases
- Studying the compound's potential applications in the field of organic synthesis
- Investigating the compound's potential as a therapeutic agent in the treatment of cancer
- Exploring the compound's potential for use in nanotechnology applications
- Developing more sensitive and specific analytical methods for detecting and quantifying 2-Piperidinone, 3-(2-propyn-1-YL)-
- Investigating the mechanism of action of the compound's neuroprotective properties
- Studying the potential harmful effects of the compound on the environment and human health.

XLogP3

0.6

Dates

Modify: 2023-08-16

Explore Compound Types